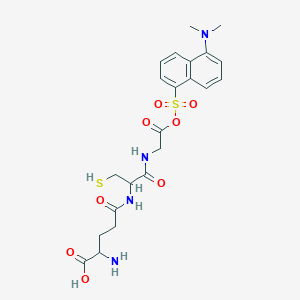
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril ist eine stickstoffhaltige heterocyclische Verbindung. Diese Verbindung gehört zur Klasse der Naphthyridine, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Brom-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril beinhaltet typischerweise die Bromierung einer Naphthyridin-Vorläuferverbindung. Ein gängiges Verfahren beinhaltet die Reaktion von 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril mit Brom in Gegenwart eines geeigneten Lösungsmittels .
Industrielle Produktionsmethoden
Eine großtechnische Synthese würde wahrscheinlich die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit beinhalten, einschließlich der Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Brom-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden.
Kopplungsreaktionen: Sie kann an Kopplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Naphthyridine ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen am Naphthyridinring modifizieren können .
Wissenschaftliche Forschungsanwendungen
2-Brom-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese pharmakologisch aktiver Verbindungen verwendet.
Biologische Studien: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Antikrebs-, antimikrobielle und antivirale Eigenschaften.
Chemische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril ist nicht vollständig geklärt. Es wird vermutet, dass es über seine Brom- und Nitril-Funktionsgruppen mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagiert. Diese Wechselwirkungen können biologische Pfade modulieren und zu den beobachteten biologischen Aktivitäten führen .
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and nitrile functional groups. These interactions can modulate biological pathways and lead to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Brom-5,6,7,8-tetrahydro-1,6-naphthyridin: Fehlt die Methyl- und Carbonitrilgruppe.
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril: Fehlt das Bromatom.
2-Brom-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridin: Enthält einen Thiazolring anstelle eines Naphthyridinrings
Einzigartigkeit
2-Brom-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril ist aufgrund des Vorhandenseins sowohl von Brom- als auch von Nitril-Funktionsgruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche Reaktivität und biologische Aktivität verleihen .
Eigenschaften
Molekularformel |
C10H10BrN3 |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10BrN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3 |
InChI-Schlüssel |
DYFQDELGFNAJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)


